molecular formula C9H7NOS B12432594 5-Phenylthiazol-2(5H)-one

5-Phenylthiazol-2(5H)-one

Cat. No.: B12432594
M. Wt: 177.22 g/mol
InChI Key: IZIXXYSWSOCWPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylthiazol-2(5H)-one can be achieved through various methods. One common method involves the reaction of 2-bromoacetophenone with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction typically occurs in ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Phenylthiazol-2(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

Scientific Research Applications

5-Phenylthiazol-2(5H)-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylthiazol-2(5H)-one involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a carbonyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

5-phenyl-5H-1,3-thiazol-2-one

InChI

InChI=1S/C9H7NOS/c11-9-10-6-8(12-9)7-4-2-1-3-5-7/h1-6,8H

InChI Key

IZIXXYSWSOCWPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=NC(=O)S2

Origin of Product

United States

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